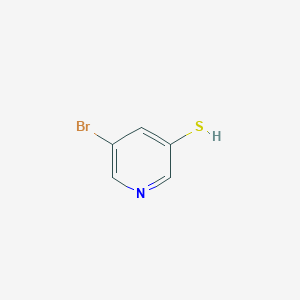

5-Bromopyridine-3-thiol

Description

Significance of Pyridine-Thiol Scaffolds in Advanced Chemical Synthesis

Pyridine (B92270) and its derivatives are foundational scaffolds in drug design and synthesis due to their unique heteroaromatic properties and their capacity for easy conversion into various functional derivatives. nih.gov The pyridine ring is a component of numerous important biological molecules, including vitamins like niacin (vitamin B3) and coenzymes. nih.govmdpi.com In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" because of its consistent presence in a wide array of FDA-approved drugs. mdpi.comrsc.org Its polarity and ionizable nature can enhance the solubility and bioavailability of less soluble compounds. researchgate.net

The incorporation of a thiol (-SH) group onto a pyridine ring introduces a highly reactive and versatile functional group. Pyridinethiols are recognized as crucial components of biologically active compounds. nuph.edu.uaresearchgate.net The thiol group is particularly significant for biological interactions, as it can form covalent bonds with cysteine residues in proteins, potentially modulating enzyme activity. This reactivity makes pyridine-thiol scaffolds valuable in the development of enzyme inhibitors and other therapeutic agents. nuph.edu.ua For instance, the introduction of a pyridine-4-thiol (B7777008) fragment was instrumental in creating an effective dual inhibitor for cancer-related enzymes. nuph.edu.ua

Overview of Halogenated Pyridine Derivatives in Organic Chemistry

Halogenated pyridines serve as important starting materials for a vast range of organic synthesis methods. eurekalert.org The presence of halogen atoms on the pyridine ring significantly influences its chemical reactivity. Pyridine itself is prone to substitution reactions; however, due to the electron-withdrawing effect of the ring nitrogen, it favors nucleophilic substitution at the C-2 and C-4 positions and undergoes electrophilic substitution at the C-3 position only under harsh conditions. nih.gov

The introduction of halogens provides reactive sites for various transformations. Halogenated pyridines are frequently used as precursors in nucleophilic substitution reactions and cross-coupling reactions, enabling the construction of more complex heterocyclic and macrocyclic compounds. eurekalert.org For example, bromopyridines are common coupling partners in Suzuki and Ullmann-type reactions to form bipyridine derivatives, which are important ligands in transition-metal catalysis. mdpi.com The regioselectivity of these reactions is a key aspect of their synthetic utility. chemrxiv.org The synthesis of highly substituted pyridine derivatives can be challenging to achieve from pyridine itself, making perhalopyridines especially important starting materials in this context. eurekalert.org

Research Landscape of 5-Bromopyridine-3-thiol and Related Analogues

This compound has emerged as a significant building block in organic synthesis, particularly in the creation of complex molecules for pharmaceutical and agrochemical applications. Its bifunctional nature, possessing both a reactive thiol group and a bromine atom suitable for substitution, allows for diverse synthetic manipulations.

A notable application of this compound is its use as a key synthetic intermediate in the development of galectin-3 inhibitors. nuph.edu.ua In this role, it functions as a thiol nucleophile to form crucial thioether linkages. Specifically, a galactoside derivative of this compound is a component of the clinical candidate GB1211, which has been investigated in phase IIa clinical trials for liver cirrhosis and cancer. nuph.edu.uaresearchgate.net Furthermore, patent literature describes the use of this compound in the large-scale synthesis of a complex 1,2,3-triazolyl-thio-galactopyranoside derivative, highlighting its utility in industrial processes. google.com

The research landscape also includes studies on various isomers and analogues of this compound, which exhibit different properties and applications. For instance, 3-Bromopyridine-2-thiol is utilized as a building block in pharmaceutical and agrochemical research, leveraging its reactivity in cross-coupling reactions. Another analogue, 5-Bromopyridine-2-thiol, is used in the synthesis of thioether derivatives that act as kinase inhibitors. sigmaaldrich.com The study of these related compounds provides a broader understanding of the structure-activity relationships within this class of brominated pyridine thiols.

Table 2: Compound Names Mentioned in this Article

| Compound Name | CAS Number |

|---|---|

| This compound | 552331-85-8 synblock.comachemblock.combiosynth.com |

| 3-Bromopyridine-2-thiol | 65938-86-5 |

| 5-Bromopyridine-2-thiol | 56673-34-8 sigmaaldrich.com |

| 3-Bromopyridine | 626-55-1 |

| 3,5-dibromopyridine | 625-92-3 |

| Pyridine-3-thiol | 15931-67-6 |

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNS/c6-4-1-5(8)3-7-2-4/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGUVGABIUXMIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-85-8 | |

| Record name | 5-Bromomopyridine-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromopyridine 3 Thiol and Its Precursors

Indirect Synthesis Pathways via Functional Group Interconversions

Utility of Thiobenzoic Acid Adducts in Pyridine-Thiol Synthesis

A practical and efficient method for synthesizing a range of substituted pyridine-3-thiols, including 5-Bromopyridine-3-thiol, utilizes thiobenzoic acid as a sulfur donor. researchgate.netnuph.edu.ua This two-step process starts with substituted 3-iodopyridines as the initial materials. researchgate.netnuph.edu.ua The use of thiobenzoic acid in this context has proven effective for producing pyridine-3-thiols with various substituents such as fluorine, chlorine, bromine, methyl, and methoxy (B1213986) groups at different positions on the pyridine (B92270) ring. researchgate.netnuph.edu.ua

The synthesis proceeds through a copper-catalyzed coupling reaction between the aryl iodide and thiobenzoic acid. nuph.edu.ua This approach is advantageous as it often results in high yields of the desired thioester intermediate. researchgate.net The subsequent hydrolysis of the thiobenzoate is typically carried out in methanol (B129727) using potassium carbonate at room temperature. nuph.edu.ua This method is notable for its ability to produce the target pyridine-3-thiols with a purity of 95% and is scalable for production in gram quantities. researchgate.netnuph.edu.ua The use of thiobenzoic acid offers a reliable pathway to these important sulfur-containing heterocycles, which are key components in the development of pharmaceuticals. researchgate.netnuph.edu.ua For instance, this compound is a crucial fragment in the structure of galectin-3 inhibitors, which have shown potential in treating liver fibrosis and cancer. nuph.edu.ua

Stereoselective and Regioselective Synthetic Considerations for this compound Analogues

The synthesis of analogues of this compound often requires careful control of stereochemistry and regiochemistry to achieve the desired molecular architecture. The position of substituents on the pyridine ring significantly influences the molecule's biological activity and chemical properties.

Regioselectivity:

The regioselective synthesis of substituted pyridines is a well-explored area of organic chemistry. organic-chemistry.orgresearchgate.net For instance, in the synthesis of polysubstituted pyridines, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are employed sequentially and regioselectively on halopyridines. researchgate.net The choice of catalyst, ligands, and reaction conditions can direct the substitution to a specific position on the pyridine ring. nih.gov

When synthesizing analogues of this compound, the introduction of the bromine atom and the thiol group at the 5- and 3-positions, respectively, is a key regiochemical challenge. The bromination of pyridine derivatives can be complex, with the potential for the formation of various isomers. chempanda.com However, by using specific brominating agents and controlling reaction conditions, it is possible to achieve regioselective bromination. chempanda.com Similarly, the introduction of the thiol group can be directed to the 3-position through methods like the use of 3-iodopyridine (B74083) precursors. researchgate.netnuph.edu.ua

In the context of synthesizing analogues with additional substituents, the existing groups on the pyridine ring will direct the position of incoming groups. For example, in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) showed high regioselectivity for the 6-position in certain solvents. nih.gov

Stereoselectivity:

For analogues of this compound that contain chiral centers, stereoselective synthesis is crucial. This is particularly relevant when these compounds are intended for pharmaceutical applications, as different stereoisomers can have vastly different biological activities.

Stereoselective methods often involve the use of chiral catalysts, auxiliaries, or starting materials. For example, in the synthesis of bromopiperidinones, which can be considered related structures, high diastereoselectivity was achieved in domino Mannich-Michael reactions using N-glycopyranosyl imines. researchgate.net Subsequent reactions on these intermediates also proceeded with high diastereoselectivity. researchgate.net While this example does not directly involve this compound, it illustrates the types of strategies that can be employed to control stereochemistry in related heterocyclic systems.

The development of stereoselective routes to analogues of this compound is an active area of research, driven by the demand for enantiomerically pure compounds for drug discovery and development. nih.gov

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of this compound and its derivatives are critical steps to ensure the final product meets the required purity standards, often ≥95% for applications in medicinal chemistry. researchgate.net Common techniques employed include extraction, chromatography, and crystallization.

Following the synthesis, the reaction mixture is typically worked up to remove impurities. For pyridine-3-thiols synthesized via the thiobenzoic acid method, the purification process involves several key steps. nuph.edu.ua After the hydrolysis of the thiobenzoate intermediate, the resulting salt is dissolved in water. nuph.edu.ua Non-polar impurities are then removed by extraction with an organic solvent like methylene (B1212753) chloride. nuph.edu.ua The aqueous layer is subsequently acidified to a specific pH (around 5) to protonate the thiol, allowing for its extraction into an organic solvent. nuph.edu.ua To eliminate any residual acid, the organic layer is washed with a saturated sodium bicarbonate solution, dried, and the solvent is evaporated to yield the purified product. nuph.edu.ua

Chromatography is another essential purification technique. Column chromatography on silica (B1680970) gel is frequently used to separate the desired product from byproducts and unreacted starting materials. researchgate.netnih.gov In some cases, high-performance liquid chromatography (HPLC) may be necessary to achieve very high purity. researchgate.net

Crystallization is often employed as a final purification step to obtain a solid product of high purity. The choice of solvent for crystallization is crucial and is determined empirically to maximize the yield and purity of the crystals. For instance, in the synthesis of a cocrystal of pyridine-4-thiol (B7777008), slow evaporation of a solution in a mixture of dichloromethane (B109758) and tetrahydrofuran (B95107) followed by layering with hexane (B92381) was used to obtain high-quality crystals. iucr.orgiucr.org

It is also important to handle pyridine-thiols under an inert atmosphere, such as argon, especially during purification, to prevent the oxidation of the thiol group to a disulfide. iucr.orgiucr.org

The following table summarizes the key purification steps for pyridine-3-thiols:

| Step | Technique | Purpose | Reference |

| 1 | Extraction | Removal of non-polar impurities | nuph.edu.ua |

| 2 | Acidification & Extraction | Isolation of the protonated thiol | nuph.edu.ua |

| 3 | Washing | Removal of residual acid | nuph.edu.ua |

| 4 | Chromatography | Separation from byproducts | researchgate.netnih.gov |

| 5 | Crystallization | Final purification of the solid product | iucr.orgiucr.org |

Reactivity and Reaction Mechanisms of 5 Bromopyridine 3 Thiol

Thiol Group Reactivity in 5-Bromopyridine-3-thiol

The thiol group is a key center of reactivity in the molecule, participating in oxidation, nucleophilic reactions, and proton-coupled electron transfer processes.

Oxidation Pathways: Disulfide and Sulfonic Acid Formation

The thiol group of this compound is susceptible to oxidation, leading to the formation of either disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions.

Disulfide Formation: Mild oxidizing agents can induce the coupling of two thiol molecules to form a disulfide bridge. This reaction is a common transformation for thiols. For instance, various thiols can be oxidized to their corresponding disulfides under ambient conditions in the presence of air. researchgate.net Heterogeneous catalysts, such as silica (B1680970) chloride, have also been shown to efficiently convert thiols to disulfides under mild, room temperature conditions. researchgate.net

Sulfonic Acid Formation: Stronger oxidizing agents, such as hydrogen peroxide, can further oxidize the thiol group to a sulfonic acid. researchgate.net This transformation is significant as sulfonic acids and their derivatives have wide industrial applications. thieme-connect.de Research has shown that aromatic thiols can be rapidly oxidized to sulfonic acids. researchgate.net The complete oxidation pathway from a thiol to a sulfonic acid proceeds through sulfenic acid and sulfinic acid intermediates. researchgate.net The use of specific catalysts, such as methyltrioxorhenium (MeReO₃), can facilitate the selective oxidation of thiols to sulfonic acids using hydrogen peroxide as the oxidant. thieme-connect.de Recently, 5-bromopyridine-3-sulfonic acid has been utilized in the development of high-performance perovskite solar cells, highlighting the practical application of this oxidation product. nih.gov

Table 1: Oxidation Reactions of the Thiol Group

| Reaction Type | Product | Typical Reagents |

|---|---|---|

| Disulfide Formation | 5,5'-dibromo-3,3'-dipyridyl disulfide | Air, Silica Chloride |

| Sulfonic Acid Formation | 5-bromopyridine-3-sulfonic acid | Hydrogen Peroxide, MeReO₃ |

Nucleophilic Reactions Involving the Thiol Moiety

The thiol group in this compound can act as a nucleophile, participating in various substitution and addition reactions. The thiol's nucleophilicity allows it to form covalent bonds with suitable electrophiles. For example, it can react with alkyl halides to form thioethers. researchgate.net The thiol group can also form covalent bonds with cysteine residues in proteins, which is a key interaction in medicinal chemistry applications. In one documented process, this compound is reacted with a halogenated compound in the presence of a base, where the thiol acts as the nucleophile to displace the halogen. google.com

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) represents a fundamental reaction mechanism where both a proton and an electron are transferred concertedly or in separate steps. rsc.org In the context of thiols, PCET is relevant to their oxidation and other redox processes. princeton.eduprinceton.edu Studies have investigated the chemoselectivity in competitive PCET activations of amides and thiols, revealing that the interplay of PCET rate constants, hydrogen-bonding equilibria, and driving forces determines the reaction outcome. princeton.eduprinceton.edu While specific PCET studies on this compound are not extensively detailed in the provided results, the general principles of PCET are applicable to understanding its redox behavior, particularly in biological or catalytic systems where proton and electron transfers are coupled. rsc.orgnih.gov

Bromine Substituent Reactivity on the Pyridine (B92270) Ring

The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing molecular diversity through cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions: Suzuki-Miyaura and Related Transformations

The bromine atom on the electron-deficient pyridine ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. tcichemicals.com This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.compreprints.org

The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. tcichemicals.com However, the presence of the thiol group can sometimes interfere with the catalytic cycle by poisoning the palladium catalyst. To circumvent this, the thiol group may require protection prior to the cross-coupling reaction.

The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. tcichemicals.com The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. acs.org

Table 2: Suzuki-Miyaura Cross-Coupling of Bromopyridines

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| 3-Bromopyridine | (3-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | 3-(3-methoxyphenyl)pyridine |

| 5-Bromo-1,2,3-triazine | (Hetero)arylboronic acid | Pd catalyst | 5-(Hetero)aryl-1,2,3-triazine |

| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | Biaryl |

Nucleophilic Aromatic Substitution (SNAr) at the Brominated Position

In a nucleophilic aromatic substitution (SNAr) reaction, a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com The pyridine ring itself is electron-deficient, which makes halopyridines susceptible to SNAr.

The bromine atom in this compound can be displaced by strong nucleophiles. The rate of SNAr reactions is influenced by the nature of the leaving group, with the order of reactivity generally being F > Cl > Br > I. masterorganicchemistry.com The thiol group, being more nucleophilic than a hydroxyl or amino group, can accelerate SNAr reactions at the 5-bromo position. For instance, studies on the kinetics of nucleophilic substitution of various bromopyridines with nucleophiles like methoxide (B1231860) and thiomethoxide ions have been conducted to understand their reactivity. acs.org The reaction of 5-bromo-1,2,3-triazines with phenols proceeds via a concerted SNAr mechanism. acs.org

Radical Reactions and Hydroarylation Processes

The generation of heteroaryl radicals from halogenated pyridines, followed by their addition to unsaturated systems, represents a powerful method for constructing carbon-carbon bonds. This compound can serve as a precursor to the corresponding pyridyl radical, which participates in photoredox-catalyzed hydroarylation reactions with a variety of alkenes and alkynes. nih.gov

In these transformations, the selective single-electron reduction of the carbon-bromine bond generates a pyridyl radical intermediate. This radical then undergoes an anti-Markovnikov addition to the unsaturated partner. nih.gov The process is generally mild and demonstrates tolerance for a range of functional groups on the alkene or alkyne substrate. A key aspect of this methodology is the use of a dual catalytic system, often comprising a photoredox catalyst (e.g., an iridium complex) and a hydrogen atom transfer (HAT) catalyst, such as a thiol. nih.gov

The scope of the hydroarylation reaction is broad, encompassing alkenes substituted with silicon, phosphorus, and sulfur, which allows for the synthesis of novel P,N or S,N bidentate ligands. nih.gov Furthermore, polymer feedstocks like vinyl acetate (B1210297) and ethyl vinyl ether, as well as various alkynes, are successfully converted to the corresponding pyridylated products. nih.gov Research has demonstrated the successful hydroarylation of various functionalized olefins using a pyridyl radical precursor under photoredox conditions. nih.gov

| Olefin Substrate | Hydroarylation Product | Isolated Yield (%) | Notes |

|---|---|---|---|

| Alkenylboronic ester | Homobenzylic alkylboronic ester 9 | 58 | No undesired protodeboronation or oxidation observed. nih.gov |

| Vinylsilane | Product 10 | 68 | Demonstrates tolerance for silicon-substituted alkenes. nih.gov |

| Vinylphosphonate | Product 11 | 41 | Applicable for synthesizing novel P,N ligands. nih.gov |

| Vinyl sulfide | Product 12 | 55 | Applicable for synthesizing novel S,N ligands. nih.gov |

| Vinyl acetate | Product with vinyl acetate | 57 | Polymer feedstock successfully functionalized. nih.gov |

| Ethyl vinyl ether | Product with ethyl vinyl ether | 62 | Polymer feedstock successfully functionalized. nuph.edu.ua |

| Alkyl enol ether | Product 14 | 72 | - |

| Alkyl enol ether | Product 16 | 72 | - |

Table 1: Examples of photocatalytic hydroarylation of functionalized olefins with a bromopyridine precursor. Reactions were typically performed with [Ir(ppy)₂dtbbpy]PF₆ (1 mol %), Hantzsch ester (1.3 mmol), bromopyridine (1 mmol), alkene (3 mmol), and CySH (5 mol %) in 2,2,2-trifluoroethanol (B45653) (0.1 M) at 23 °C for 16 h. nih.gov

Dual Reactivity and Chemoselective Transformations of this compound

The structure of this compound, featuring both a nucleophilic thiol group and an electrophilic carbon-bromine bond, imparts a dual reactivity profile. This allows for chemoselective transformations, where one functional group reacts preferentially over the other depending on the reaction conditions.

A notable example of this is the divergent reactivity of pyridyl radicals in hydroarylation processes, which is dictated by the solvent. nih.gov When the reaction is conducted in a hydrogen-bond-donating solvent like 2,2,2-trifluoroethanol (TFE), the pyridyl radical behaves as an electrophile. In the case of a diene substrate such as vinyl crotonate, the radical selectively engages the more nucleophilic alkene, resulting in the hydroarylation product. nih.gov Conversely, performing the same reaction in aqueous DMSO shifts the radical's behavior, leading to a chemoselective conjugate addition to the Michael acceptor portion of the diene. nih.gov This solvent-dependent switch in chemoselectivity highlights the tunable nature of the radical's reactivity.

The chemoselectivity can also be controlled by the choice of catalyst and reaction conditions. For instance, in polyhalogenated pyridines, palladium-catalyzed amination can selectively target a C-Br bond over a C-Cl bond. researchgate.net In the case of 5-bromo-2-chloro-3-fluoropyridine, catalytic amination with a palladium-Xantphos complex results in exclusive substitution of the bromine atom. researchgate.net However, under neat conditions without a palladium catalyst, a reversal of chemoselectivity is observed, with substitution occurring at the 2-chloro position. researchgate.net This principle of catalyst-controlled selectivity is highly relevant to this compound, suggesting that the C-Br bond could be targeted with transition metal catalysis (e.g., Suzuki or Buchwald-Hartwig coupling) while leaving the thiol group available for subsequent reactions, or vice-versa.

Another mechanistic paradigm that enables chemoselectivity is the "proton transfer dual ionization" (PTDI) pathway for SNAr reactions. scispace.com This mechanism involves the simultaneous ionization of both the nucleophile (thiol) and the basic halogenated heterocycle through proton transfer, allowing for mild and chemoselective thioetherification without the need for an exogenous base. scispace.com While 5-bromopyrimidine (B23866) was reported to be unreactive under these specific conditions, the principle demonstrates how subtle differences in substrate pKa can be exploited to achieve selective transformations in multifunctional molecules like this compound. scispace.com

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing conditions and predicting outcomes. For the photoredox-catalyzed hydroarylation, a detailed mechanistic scenario has been proposed. nih.gov

The proposed cycle (Figure 1) begins with the reductive quenching of the photoexcited iridium catalyst (*[Ir]III) by a sacrificial reductant like a Hantzsch ester, generating a highly reducing [Ir]II species. nih.gov The key step for activating the bromopyridine is a proton-coupled electron transfer (PCET), where the [Ir]II complex reduces the protonated bromopyridine substrate. This is facilitated by a proton source, such as the solvent 2,2,2-trifluoroethanol (TFE). nih.gov The resulting radical anion undergoes rapid mesolytic cleavage of the C-Br bond to furnish the protonated pyridyl radical. nih.gov

This electrophilic pyridyl radical then adds regioselectively to the olefin. The subsequent radical intermediate undergoes a polarity-matched hydrogen atom transfer (HAT) from a thiol co-catalyst (e.g., cysteine). This step forms the final hydroarylation product and generates a thiyl radical. nih.gov The thiol HAT catalyst is regenerated by the Hantzsch ester, which also closes the photoredox cycle by reducing the [Ir]III species back to its active [Ir]II state. nih.gov The solvent's role is critical; the hydrogen-bonding nature of TFE is believed to be key to promoting the electrophilic character of the pyridyl radical. nih.gov

Figure 1: Proposed mechanism for the dual-catalytic hydroarylation process, highlighting the role of the solvent in dictating the chemoselectivity of the pyridyl radical addition. nih.gov

For reactions involving nucleophilic aromatic substitution (SNAr) at the C-Br position, an alternative to classical base-promoted pathways is the proton transfer dual ionization (PTDI) SNAr mechanism. scispace.com Kinetic and computational studies support a pathway where a rate-limiting proton transfer pre-equilibrium results in the ionization of both the thiol nucleophile and the basic pyridine electrophile. This dual ionization facilitates a subsequent asynchronous concerted SNAr step, enabling the transformation to proceed under remarkably mild, base-free conditions. scispace.com

Derivatization and Modification Strategies for 5 Bromopyridine 3 Thiol

Functionalization at the Thiol Group

The thiol (-SH) group is a potent nucleophile, readily participating in reactions to form new sulfur-carbon and sulfur-heteroatom bonds. This reactivity is frequently exploited to tether the 5-bromopyridine scaffold to other molecules.

The most common modification of the thiol group involves S-alkylation or S-arylation to form stable thioethers (sulfides). This transformation is fundamental in the synthesis of various biologically active compounds. The thiol group can react as a nucleophile, attacking an electrophilic carbon center to displace a leaving group. For instance, 5-bromopyridine-3-thiol is utilized as a key intermediate in the development of galectin-3 inhibitors, where it acts as a thiol nucleophile to form crucial thioether linkages.

A general procedure involves deprotonating the thiol with a suitable base to form the more nucleophilic thiolate anion, which then reacts with an alkyl or aryl halide. google.com In one documented large-scale process, this compound is treated with a base in tetrahydrofuran (B95107) (THF) before the addition of an electrophile to furnish the corresponding thioether. google.com Alternative methods for thioether synthesis that can be applied include using xanthates as thiol-free reagents or thiourea-mediated approaches which avoid side product formation. mdpi.comresearchgate.net

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| S-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH), Solvent (e.g., THF, DMF) | Alkyl-aryl sulfide | google.com |

| Mitsunobu Reaction | Alcohol (R-OH), DEAD, PPh₃, Solvent (e.g., THF) | Alkyl-aryl sulfide | organic-chemistry.org |

| Thiourea-mediated Synthesis | Alkyl Halide (R-X), Thiourea, Base, Solvent (e.g., Ethanol) | Symmetrical or Unsymmetrical Thioethers | researchgate.net |

The thiol group can be acylated to form thioesters, which are valuable synthetic intermediates. Thioesterification can be achieved by reacting the thiol with carboxylic acid derivatives such as acyl chlorides or by using coupling agents. Methods for thioester synthesis include the reaction of thiols with N-acylbenzotriazoles, which act as mild S-acylating agents. organic-chemistry.org Another approach involves the direct thioesterification of aldehydes with thiols catalyzed by specific reagents. organic-chemistry.org

Thiocarbamates are another important class of derivatives formed at the thiol position. These are typically synthesized by reacting the thiol with an isocyanate or through multi-component reactions. A mild and efficient one-pot protocol for synthesizing S-alkyl thiocarbamates utilizes a thiol, an amine, and gaseous carbon dioxide, facilitated by the Mitsunobu reagent (DEAD/PPh₃). organic-chemistry.org This method is notable for its broad substrate scope and avoidance of toxic reagents like phosgene. organic-chemistry.org An alternative, catalyst-free method involves the direct reaction of thiols and isocyanates under solvent-free conditions. researchgate.net

| Derivative | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Thioester | Acylation | N-Acylbenzotriazoles or Acyl Chlorides | organic-chemistry.org |

| Thioester | Grignard-mediated | Ester, iPrMgCl, Odorless Thiol | nih.gov |

| Thiocarbamate | Mitsunobu-based one-pot | Amine, CO₂, DEAD, PPh₃ | organic-chemistry.org |

| Thiocarbamate | Catalyst-free | Isocyanate | researchgate.net |

| Thiocarbamate | Trichloroacetyl Chloride method | Trichloroacetyl chloride, Amine | google.com |

When this compound is incorporated into a chiral molecule, its thiol group serves as a handle for derivatization with chiral reagents. This process is crucial for the separation of enantiomers or diastereomers and the determination of stereochemistry. The reaction of a thiol with a chiral derivatizing agent produces diastereomers, which can often be separated and analyzed using chromatographic techniques like HPLC. researchgate.net

A suitable chiral derivatization reagent, such as 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC), reacts with the thiol group to form diastereomeric dithiocarbamate (B8719985) derivatives. researchgate.net These derivatives can then be separated on a standard octadecyl-bonded silica (B1680970) column. researchgate.net Other reagents, such as N-Isobutyryl-L-cysteine, are extensively used for the separation of enantiomers of various compounds and could be applied for the analysis of chiral structures containing the this compound moiety. medchemexpress.com

| Chiral Reagent | Functional Group Reactivity | Application | Reference |

|---|---|---|---|

| 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) | Reacts with thiols to form dithiocarbamates | Separation of diastereomers by HPLC | researchgate.net |

| N-Isobutyryl-L-cysteine | General chiral derivatizing agent | Separation of amino acid enantiomers | medchemexpress.com |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine ethyl ester ((S)-NIFE) | Chiral derivatizing agent | Analysis of proteinogenic amino acids | medchemexpress.com |

Functionalization at the Bromine Position

The bromine atom at the C-5 position of the pyridine (B92270) ring is a key site for modification, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of carbon and heteroatom substituents, significantly expanding the molecular diversity accessible from this starting material.

The formation of new carbon-carbon bonds at the C-5 position is typically achieved via palladium-, copper-, or iron-catalyzed cross-coupling reactions. longdom.org Aryl bromides are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a robust method for forming biaryl structures. When applying this to this compound, the thiol group may act as a catalyst poison and often requires protection (e.g., as a thioether) prior to the coupling reaction.

Sonogashira Coupling: This reaction introduces an alkyne group by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. longdom.org

Heck Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and an alkene under palladium catalysis.

Stille Coupling: This involves the coupling of the aryl bromide with an organostannane reagent, catalyzed by palladium. longdom.org

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester (R-B(OR)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl, Aryl-Alkyl | |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl | longdom.org |

| Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base | Aryl-Alkenyl | chempanda.com |

| Stille | Organostannane (R-SnR'₃) | Pd(0) catalyst | Aryl-Aryl, Aryl-Alkenyl | longdom.org |

The bromine atom can also be substituted with various heteroatoms (N, O, S) through cross-coupling reactions, providing access to amines, ethers, and thioethers, respectively. These reactions are crucial for synthesizing a wide range of pharmaceuticals and functional materials. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. nih.gov It allows for the synthesis of 5-amino- or 5-amido-pyridine derivatives from this compound.

Ullmann Condensation: This classic copper-catalyzed reaction can be used to form carbon-oxygen and carbon-sulfur bonds by reacting the aryl bromide with alcohols or thiols, respectively. acs.org This provides a route to 5-alkoxy- or 5-arylthio-pyridine derivatives. Modern variations often use palladium or other catalysts under milder conditions. nih.gov

These transformations showcase the synthetic utility of the bromine atom, enabling the introduction of diverse functional groups that can modulate the biological activity and physical properties of the resulting molecules.

| Reaction Type | Reagent | Typical Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | C-N | nih.gov |

| Ullmann-type C-O Coupling | Alcohol/Phenol (R-OH) | Cu or Pd catalyst, Base | C-O | acs.org |

| Ullmann-type C-S Coupling | Thiol (R-SH) | Cu or Pd catalyst, Base | C-S | nih.gov |

Synthetic Approaches to Pyridine-Thiol Containing Heterocyclic Systems

The reactivity of the thiol and bromo-substituted pyridine core is particularly amenable to the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. Condensation and cycloaddition reactions represent key strategies for elaborating the this compound framework into more complex polycyclic structures.

Intramolecular and intermolecular condensation reactions are powerful methods for constructing bicyclic and polycyclic systems from this compound. The thiol group can act as a nucleophile to initiate ring closure onto an electrophilic center, while the bromine atom can be used in cross-coupling reactions to introduce substituents that subsequently participate in cyclization.

One of the most important applications is the synthesis of thieno[2,3-b]pyridines and thieno[3,2-b]pyridines . These scaffolds are synthesized by constructing a thiophene (B33073) ring fused to the pyridine core. For instance, a common strategy involves the reaction of a pyridinethiol with a suitable α-halocarbonyl compound, followed by intramolecular cyclization. A general approach to 3-arylthieno[2,3-b]pyridines starts from 2-bromopyridines, which are first converted to the corresponding 3-aroyl-2-sulfanylpyridine derivatives. A subsequent iodine-mediated 5-endo cyclization of a derived 3-(1-arylalkenyl)-2-sulfanylpyridine affords the final thieno[2,3-b]pyridine (B153569) ring system. thieme-connect.com This highlights how the interplay between substituents on the pyridine ring can be harnessed for fused ring synthesis.

Another significant class of fused heterocycles accessible from pyridine-thiol precursors are thiazolo[5,4-b]pyridines and thiazolo[4,5-b]pyridines . dmed.org.ua The synthesis of thiazolo[5,4-b]pyridines can be achieved through the reaction of an aminopyridine precursor with thiocyanogen, followed by cyclization. tandfonline.com In a related context, starting with 2-chloro-3-cyanopyridine, a multi-step sequence involving thiol substitution and subsequent oxidative cyclization can yield the thiazolo[5,4-b]pyridine (B1319707) core. The synthesis of a library of forty-five substituted thiazolo[5,4-b]pyridine analogues has been reported, demonstrating the robustness of these synthetic routes for creating diverse derivatives. nih.gov Similarly, solid-phase synthesis techniques using a Friedländer protocol have been employed to produce 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine (B1357651) derivatives. researchgate.net While these examples may not start directly with this compound, the underlying synthetic logic—using a pyridine with ortho-amino and thiol functionalities (or their precursors) to build a fused thiazole (B1198619) ring—is directly applicable.

The table below summarizes representative condensation strategies for forming fused heterocyclic systems.

| Starting Material Type | Key Reagents/Reaction | Fused System Formed | Reference |

| 3-Aroyl-2-bromopyridines | 1. Substitution with thiol2. Wittig-type reaction3. Iodine-mediated cyclization | Thieno[2,3-b]pyridines | thieme-connect.com |

| Substituted Pyridinethiol | Alkylation with α-haloacetonitrile, Thorpe-Ziegler cyclization | Thieno[2,3-b]pyridines | arkat-usa.org |

| 2-Chloro-3-cyanopyridine | 1. Thiol substitution2. Oxidative cyclization | Isothiazolo[5,4-b]pyridines | |

| 3-Aminopyridine | Thiocyanation, Base-catalyzed hydrolysis/cyclization | Thiazolo[5,4-b]pyridines | tandfonline.com |

| Solid-supported cyanocarbonimidodithioate | Thorpe-Ziegler cyclization, Friedländer protocol | Thiazolo[4,5-b]pyridines | researchgate.net |

While this compound itself is not a conventional substrate for cycloaddition reactions, its scaffold can be modified to participate in such transformations, providing access to novel heterocyclic frameworks. Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for constructing five-membered rings. mdpi.com

A plausible strategy involves the conversion of the pyridine nitrogen into a pyridinium (B92312) ylide. N-substituted pyridinium salts are known precursors for generating pyridinium ylides, which can undergo inter- and intramolecular cycloaddition reactions. clockss.org For example, the thiol group of this compound could be protected, followed by N-alkylation of the pyridine ring with a suitable alkyl halide containing a carbanion-stabilizing group. Subsequent deprotonation would generate a 1,3-dipolar pyridinium ylide, which could react with various dipolarophiles (e.g., alkenes, alkynes) to form fused indolizine-type structures. clockss.org

Another potential avenue involves transition metal-catalyzed cycloadditions. The [2+2+2] cycloaddition of nitriles with alkynes is a well-established method for the de novo synthesis of pyridine rings. rsc.org While this constructs the pyridine ring itself, related metal-catalyzed processes could potentially engage the existing pyridine ring of a this compound derivative. For instance, pyridine moieties have been shown to act as directing groups or participants in radical-mediated cycloadditions, such as the [3+2] cycloaddition of cyclopropanes facilitated by a pyridine-boryl radical catalyst. researchgate.net This suggests that the pyridine ring of this compound could be activated to participate in cycloadditions under specific catalytic conditions.

The table below outlines hypothetical, yet chemically feasible, cycloaddition strategies involving the this compound scaffold.

| Reactive Intermediate | Method of Generation | Cycloaddition Type | Potential Product | Reference Principle |

| Pyridinium Ylide | N-alkylation followed by deprotonation | [3+2] Cycloaddition | Fused Indolizine-type systems | clockss.org |

| Pyridine Radical Cation | Boronyl radical complexation | [3+2] Cycloaddition | Fused cyclopentane-pyridine systems | researchgate.net |

| Glycosyl Pyridinethione | Reaction with glycosyl isothiocyanate | [4+2] Cycloaddition | Fused Pyridine Nucleosides | wmich.edu |

Development of Libraries of this compound Derivatives

The development of chemical libraries from a common scaffold is a cornerstone of modern drug discovery and materials science. This compound is an excellent starting point for library synthesis due to its two distinct and reactive functional groups, which allow for systematic structural diversification.

A primary strategy for library generation involves derivatization at the thiol position. The nucleophilic sulfur atom can be readily alkylated or arylated with a wide range of electrophiles. This can be achieved using foul-smelling thiol-free reagents like xanthates to produce diverse thioethers under mild conditions. mdpi.com This allows for the introduction of various aliphatic, aromatic, and heterocyclic moieties, modulating the steric and electronic properties of the molecule.

The second major point of diversification is the bromine atom at the 5-position. This site is ideal for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, and Buchwald-Hartwig reactions. preprints.org These reactions enable the introduction of a vast array of aryl, heteroaryl, and alkyl groups. For example, a library of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates was synthesized using Suzuki coupling as a key step to introduce diversity. mdpi.com Similarly, the Buchwald-Hartwig cross-coupling reaction has been used to couple 2'-bromo heterocyclic esters with 2-aminopyridine (B139424) derivatives to synthesize libraries of fused quinazolinones. researchgate.net

By combining modifications at both the thiol and the bromo positions, a large and diverse library of compounds can be rapidly assembled from the this compound core. A potential workflow could involve:

Parallel S-Alkylation/Arylation: Reacting this compound with a library of alkyl/aryl halides to create a set of S-substituted intermediates.

Parallel Cross-Coupling: Subjecting each member of the S-substituted library to a variety of boronic acids or other organometallic reagents under Suzuki or other coupling conditions.

This two-dimensional diversification approach allows for the exponential expansion of the chemical space around the core scaffold. Such libraries are invaluable for high-throughput screening campaigns to identify molecules with desired biological or material properties. nih.gov

The table below illustrates a library development strategy from this compound.

| Scaffold Position | Reaction Type | Building Blocks (Examples) | Resulting Functionality |

| C3-Thiol | S-Alkylation / S-Arylation | Alkyl halides, Benzyl halides, Aryl halides | Thioethers |

| C5-Bromo | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids | Biaryls, Heterobiaryls |

| C5-Bromo | Buchwald-Hartwig Amination | Primary amines, Secondary amines | 5-Aminopyridines |

| C5-Bromo | Sonogashira Coupling | Terminal alkynes | 5-Alkynylpyridines |

Advanced Spectroscopic and Analytical Characterization of 5 Bromopyridine 3 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the initial structural verification of 5-Bromopyridine-3-thiol.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and one signal for the thiol proton. The electronegativity of the nitrogen atom and the bromine substituent significantly influences the chemical shifts (δ) of the ring protons. Based on data for analogous compounds like 3-bromopyridine, the protons adjacent to the nitrogen (H-2 and H-6) are typically the most deshielded, appearing furthest downfield chemicalbook.comchegg.com. The presence of the electron-donating thiol group at C-3 and the electron-withdrawing bromine at C-5 will further modulate these shifts. The thiol (S-H) proton is expected to appear as a broad singlet, with a chemical shift that can be variable depending on solvent and concentration, though typically observed in the range of 3.0–4.5 ppm for pyridine-3-thiols.

The expected splitting patterns (multiplicity) arise from spin-spin coupling between adjacent protons.

H-2: Appears as a doublet, coupled to H-6 (⁴J, meta-coupling).

H-4: Appears as a triplet or more complex multiplet due to coupling with H-2 and H-6.

H-6: Appears as a doublet, coupled to H-2 (⁴J, meta-coupling).

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum of this compound would display five distinct signals, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the nitrogen heteroatom and the bromo and thiol substituents tandfonline.comtandfonline.commdpi.com. The carbon atoms directly attached to the nitrogen (C-2 and C-6) are expected at lower field, while the carbon bearing the bromine (C-5) will be shifted upfield due to the heavy-atom effect. The carbon attached to the thiol group (C-3) will also have a characteristic chemical shift.

Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ (ppm) | Multiplicity | |

| H-2 | ~8.5 - 8.7 | d |

| C-3 | - | - |

| H-4 | ~7.9 - 8.1 | t |

| C-5 | - | - |

| H-6 | ~8.6 - 8.8 | d |

| SH | ~3.0 - 4.5 | br s |

| C-2 | - | - |

| C-4 | - | - |

| C-6 | - | - |

Two-Dimensional NMR Techniques (COSY, HMQC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals correlations between protons that are spin-coupled. For this compound, cross-peaks would be expected between H-2 and H-4, H-4 and H-6, and a weaker cross-peak between H-2 and H-6, confirming their connectivity within the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment, often replaced by its modern equivalent HSQC (Heteronuclear Single Quantum Coherence), identifies which protons are directly attached to which carbons. A cross-peak will appear for each C-H bond, allowing for the unambiguous assignment of H-2 to C-2, H-4 to C-4, and H-6 to C-6. This technique is instrumental in correlating the proton and carbon skeletons of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₅H₄BrNS), the presence of bromine is a key diagnostic feature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio chromatographyonline.comlibretexts.orgucalgary.cacsbsju.edu. Consequently, the molecular ion in the mass spectrum will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units. HRMS can measure the mass of these isotopic peaks with high precision, allowing for the confirmation of the molecular formula.

Predicted HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass | Observed Mass |

| C₅H₄⁷⁹BrNS | [M+H]⁺ | 189.9404 | (Predicted) |

| C₅H₄⁸¹BrNS | [M+2+H]⁺ | 191.9384 | (Predicted) |

Coupling MS with Liquid Chromatography (LC-MS) for Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of this compound and for monitoring reaction progress during its synthesis unipd.itnih.govresearchgate.netunipd.it. The sample is injected into an HPLC system, where it passes through a column that separates the target compound from any impurities or starting materials. The eluent from the column is then introduced into the mass spectrometer, which provides mass data for each separated component. This allows for the confirmation of the molecular weight of the main product peak and the identification of any potential byproducts.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter light (Raman) at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, key vibrational modes include:

S-H Stretch: A weak but sharp absorption in the IR spectrum around 2550-2600 cm⁻¹ is characteristic of the thiol group mdpi.comresearchgate.net. This band is often weak in IR but can be more prominent in Raman spectra.

Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.

C=C and C=N Ring Stretching: The pyridine ring exhibits a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-S Stretch: The carbon-sulfur stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹. This band can be observed in both IR and Raman spectra nih.govacs.orgacs.orgnih.gov.

C-Br Stretch: The carbon-bromine stretch gives rise to a strong absorption in the far-IR region, typically between 500-600 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3050 - 3150 | Medium |

| S-H Stretch | IR, Raman | 2550 - 2600 | Weak (IR) |

| C=N, C=C Ring Stretches | IR, Raman | 1400 - 1600 | Strong |

| C-H In-plane Bending | IR, Raman | 1000 - 1300 | Medium |

| C-S Stretch | IR, Raman | 600 - 800 | Medium |

| C-Br Stretch | IR | 500 - 600 | Strong |

X-ray Diffraction (XRD) for Solid-State Structural Determination

The analysis would involve growing a suitable single crystal of this compound, which can be a challenging process. Once a crystal of sufficient quality is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the crystal structure can be solved and refined.

Key structural parameters that would be determined include:

Lattice Parameters: The dimensions and angles of the unit cell.

Space Group: The symmetry of the crystal lattice.

Atomic Coordinates: The precise position of each atom within the unit cell.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., S-H···N), halogen bonds (Br···N or Br···S), and π-π stacking interactions between the pyridine rings.

The presence of the bromine atom is particularly interesting as it can participate in halogen bonding, which can significantly influence the crystal packing. The thiol group can act as both a hydrogen bond donor and acceptor, further directing the supramolecular assembly.

Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 615.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.85 |

| Hydrogen Bonding | S-H···N (intermolecular) |

| Halogen Bonding | Br···N (intermolecular) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Electrochemical Characterization Techniques for Redox Properties

Electrochemical techniques are essential for probing the redox properties of this compound, providing insights into its electron transfer capabilities. Cyclic voltammetry (CV) is a primary tool for this purpose. In a typical CV experiment, the potential of a working electrode is swept linearly with time in a solution containing the analyte, and the resulting current is measured.

The resulting voltammogram can reveal:

Oxidation and Reduction Potentials: The potentials at which the compound loses or gains electrons. The pyridine ring can be reduced, while the thiol group can be oxidized.

Reversibility of Redox Processes: Whether the electron transfer is chemically and electrochemically reversible.

Electrochemical Stability: The potential window in which the compound is stable.

The presence of the electron-withdrawing bromine atom is expected to make the reduction of the pyridine ring more favorable (occur at a less negative potential) compared to unsubstituted pyridine-3-thiol. The thiol group can undergo oxidation to form a disulfide bond (5,5'-dibromo-3,3'-dipyridyl disulfide). The potential at which this occurs provides information about the ease of this oxidation.

Further electrochemical studies could involve techniques like differential pulse voltammetry (DPV) for enhanced sensitivity in determining peak potentials and square wave voltammetry (SWV) for rapid analysis.

Illustrative Electrochemical Data for this compound

| Technique | Parameter | Illustrative Value (vs. Ag/AgCl) |

| Cyclic Voltammetry | Reduction Potential (Epc) | -1.2 V |

| Oxidation Potential (Epa) | +0.6 V | |

| Redox Couple | Thiol/Disulfide | |

| Process Type | Irreversible Reduction | |

| Quasi-reversible Oxidation |

Note: The data in this table is hypothetical and for illustrative purposes only.

Surface Analysis Methods for Interfacial Studies

The thiol group in this compound makes it an excellent candidate for forming self-assembled monolayers (SAMs) on metal surfaces, particularly gold. Surface analysis techniques are crucial for characterizing the formation, structure, and properties of these monolayers.

X-ray Photoelectron Spectroscopy (XPS): XPS would be used to confirm the elemental composition of the surface and the chemical state of the elements. High-resolution scans of the S 2p, N 1s, C 1s, and Br 3d regions would confirm the covalent attachment of the thiol to the gold surface (Au-S bond formation) and the integrity of the pyridine ring and bromine substituent.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These high-resolution microscopy techniques would provide topographical information about the SAM on the atomic and molecular scale. They can be used to visualize the packing arrangement of the molecules on the surface and to identify any defects in the monolayer.

Contact Angle Goniometry: This technique measures the wettability of the surface, which is influenced by the terminal functional group of the SAM. By measuring the contact angle of a liquid (e.g., water) on the SAM-coated surface, information about the surface energy and the orientation of the adsorbed molecules can be inferred.

Surface-Enhanced Raman Spectroscopy (SERS): SERS would provide vibrational information about the adsorbed molecules, allowing for the determination of their orientation and interaction with the metal surface.

Illustrative Surface Analysis Data for a this compound SAM on Gold

| Technique | Parameter | Illustrative Finding |

| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy | Peak at ~162 eV, indicative of thiolate bonding to gold. |

| N 1s Binding Energy | Peak at ~400 eV, corresponding to the pyridine nitrogen. | |

| Scanning Tunneling Microscopy (STM) | Molecular Packing | Ordered domains with a hexagonal lattice. |

| Contact Angle Goniometry | Water Contact Angle | ~70°, indicating a moderately hydrophobic surface. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical and Computational Studies on 5 Bromopyridine 3 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it well-suited for the analysis of medium-sized organic molecules like 5-Bromopyridine-3-thiol.

Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable, lowest-energy conformation. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. The resulting optimized geometry provides a clear picture of the spatial arrangement of the atoms.

Table 1: Predicted Geometric Parameters for Pyridine-3-thiol (for comparison) Note: Specific calculated data for this compound is not readily available in the cited literature. The data for the parent compound, Pyridine-3-thiol, is provided as a reference.

| Parameter | Value |

| Bond Length (C-S) | 1.77 Å |

| Bond Length (S-H) | 1.34 Å |

| Bond Angle (C-S-H) | 99.5° |

| Dipole Moment | 1.5 D |

Vibrational Spectra Prediction and Assignment

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

For this compound, the vibrational spectrum would exhibit characteristic peaks corresponding to the C-H, C-N, C-S, S-H, and C-Br bonds, as well as the vibrations of the pyridine (B92270) ring. The predicted spectrum can be used to assign the experimentally observed spectral bands to specific molecular motions, aiding in the structural characterization of the compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: These are representative frequency ranges for the functional groups present in this compound and are based on general spectroscopic data, as specific computational results for this molecule are not available.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| S-H stretch | 2550 - 2600 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=N stretch (pyridine ring) | 1550 - 1650 |

| C-S stretch | 600 - 800 |

| C-Br stretch | 500 - 650 |

Frontier Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial in determining the chemical reactivity and kinetic stability of a molecule.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The presence of the electron-withdrawing bromine atom and the sulfur-containing thiol group are expected to significantly influence the energies and distributions of these frontier orbitals.

Table 3: Conceptual DFT Reactivity Descriptors Note: These descriptors are derived from HOMO and LUMO energies and are used to predict reactivity. The values would be calculated from the specific HOMO and LUMO energies of this compound.

| Reactivity Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Electrophilic nature |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility and dynamic properties.

For this compound, MD simulations can be used to explore the rotational freedom around the C-S bond and the orientation of the thiol group relative to the pyridine ring. These simulations, often performed in a solvent environment to mimic realistic conditions, can identify the most stable and populated conformations of the molecule in solution. Understanding the conformational landscape is crucial as different conformers may exhibit different biological activities or chemical reactivities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors.

These descriptors, which can be calculated from the molecular structure, quantify different aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. By correlating these descriptors with experimentally determined biological activities, a predictive model can be built. Such models are valuable in drug discovery for prioritizing the synthesis of new derivatives with potentially enhanced activity. The development of a statistically significant QSAR model requires a dataset of compounds with a range of structural variations and corresponding biological data.

In Silico Design and Screening of this compound Analogues

In silico design and screening are computational methods used to identify and optimize new drug candidates. Based on the understanding of the structure-activity relationships derived from QSAR studies and the binding mode of this compound to a biological target (if known), new analogues can be designed with improved properties.

Virtual screening techniques, such as molecular docking, can then be used to predict the binding affinity of these designed analogues to a target protein. This allows for the rapid evaluation of a large number of virtual compounds, helping to identify the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different types of non-covalent contacts that govern the supramolecular architecture. The analysis involves generating a three-dimensional Hirshfeld surface and its corresponding two-dimensional "fingerprint plot," which summarizes the intermolecular contacts.

While specific crystallographic and Hirshfeld surface analysis data for this compound are not available in the cited literature, a detailed examination of a structurally related compound, ethyl 5-amino-2-bromoisonicotinate, provides a representative understanding of the intermolecular interactions that could be expected. nih.gov This analogue, being a bromopyridine derivative, allows for an illustrative exploration of the significant contacts that would likely stabilize the crystal structure of this compound.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule dominates the procrystal. The surface is typically mapped with a normalized contact distance (d_norm), which uses a color scale to highlight different types of interactions. Red regions on the d_norm surface indicate shorter contacts with negative d_norm values, representing strong interactions such as hydrogen bonds. White areas correspond to contacts close to the van der Waals separation (d_norm ≈ 0), and blue regions signify longer contacts (d_norm > 0).

For the analogue ethyl 5-amino-2-bromoisonicotinate, the d_norm map reveals distinct red spots, which are indicative of hydrogen bonding. nih.gov Specifically, these correspond to N—H⋯N interactions that form chains within the crystal. nih.gov In the case of this compound, which contains a thiol (-SH) group and a pyridine nitrogen atom, one would anticipate prominent red regions corresponding to N—H⋯S or S—H⋯N hydrogen bonds, which would be crucial in dictating the crystal packing.

The two-dimensional fingerprint plot is derived from the Hirshfeld surface and quantifies the relative contributions of different intermolecular contacts. This plot is a histogram of the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. The decomposition of the fingerprint plot allows for the identification and quantification of specific atom-pair contacts.

The analysis of ethyl 5-amino-2-bromoisonicotinate showed that the most significant contributions to the crystal packing are from H⋯H, Br⋯H/H⋯Br, O⋯H/H⋯O, C⋯H/H⋯C, and N⋯H/H⋯N interactions. nih.gov For this compound, a similar distribution of contacts would be expected, with the notable inclusion of interactions involving the sulfur atom. The prominent spikes in the fingerprint plot for the analogue highlight the presence of specific hydrogen bonds. nih.gov

The following table summarizes the percentage contributions of the most significant intermolecular contacts observed in the crystal structure of the analogue, ethyl 5-amino-2-bromoisonicotinate. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | 33.2 |

| Br⋯H/H⋯Br | 20.9 |

| O⋯H/H⋯O | 11.2 |

| C⋯H/H⋯C | 11.1 |

| N⋯H/H⋯N | 10.0 |

Based on this representative data, it can be inferred that for this compound, a significant portion of the crystal packing would be dictated by H⋯H contacts, which are generally the most abundant. The presence of the bromine atom would lead to a substantial contribution from Br⋯H interactions. Furthermore, the thiol group would introduce S⋯H/H⋯S contacts, and the pyridine ring would contribute to C⋯H/H⋯C and N⋯H/H⋯N interactions. The interplay of these various forces, including potential halogen bonds involving the bromine atom and hydrogen bonds involving the thiol and pyridine moieties, would ultimately define the three-dimensional supramolecular structure of this compound.

Advanced Applications of 5 Bromopyridine 3 Thiol in Chemical Research

Role as a Key Building Block in Complex Molecular Architectures

As a bifunctional molecule, 5-Bromopyridine-3-thiol possesses two reactive sites: the bromine atom and the thiol group. These sites could theoretically be exploited in various synthetic strategies to construct more complex molecules.

Precursors for Biologically Active Pyridine (B92270) Derivatives

The pyridine ring is a common scaffold in many biologically active compounds. The bromine atom on the this compound could serve as a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce diverse substituents. The thiol group could be alkylated or oxidized to form thioethers or disulfides, respectively, further diversifying the molecular structure. These modifications could potentially lead to the synthesis of novel compounds with therapeutic potential.

Scaffolds for Materials Science Applications

The aromatic and polar nature of the pyridine ring, combined with the potential for functionalization at the bromine and thiol positions, suggests that this compound could be a building block for materials with interesting electronic or photophysical properties. For instance, it could be incorporated into polymers or organic small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Biology Applications

The thiol group is known for its reactivity with biological macromolecules, which could be leveraged in the design of chemical biology tools.

Probes for Enzyme Inhibition Studies

The thiol group of this compound could potentially act as a nucleophile to interact with the active sites of certain enzymes, particularly those containing electrophilic residues. This could make it a candidate for the development of enzyme inhibitors. Furthermore, by attaching a reporter molecule, it could be developed into a probe to study enzyme activity and inhibition.

Components in Biosensors and Molecular Recognition Systems

The ability of thiols to form strong bonds with gold surfaces makes them useful for the functionalization of electrodes in biosensors. This compound could be immobilized on a gold electrode, and the pyridine ring could be further modified with recognition elements, such as antibodies or aptamers, to create a biosensor for specific analytes.

Applications in Catalysis and Ligand Design

The nitrogen atom of the pyridine ring and the sulfur atom of the thiol group in this compound are potential coordination sites for metal ions. This suggests that it could be used as a ligand in the design of transition metal complexes for catalysis. The electronic properties of the pyridine ring and the steric environment around the metal center could be tuned by modifying the substituents on the pyridine ring, potentially leading to catalysts with high activity and selectivity for various organic transformations.

Self-Assembled Monolayers (SAMs) and Surface Chemistry

The unique molecular structure of this compound, featuring a thiol group for surface anchoring and a bromopyridine head group for tailored surface functionality, makes it a compound of significant interest in the fields of self-assembled monolayers (SAMs) and surface chemistry. While direct research on this compound is emerging, the extensive studies on pyridine-terminated thiols provide a strong basis for understanding its potential in creating highly ordered and functionalized surfaces.

Self-assembled monolayers are ordered molecular assemblies that spontaneously form on a substrate. In the case of thiols, the sulfur headgroup exhibits a strong affinity for noble metal surfaces like gold, silver, and copper, leading to the formation of a stable metal-sulfur bond. The molecules then arrange themselves in a closely packed, ordered layer, with the molecular backbone and terminal functional groups extending away from the surface. This process allows for the precise modification of surface properties, such as wettability, chemical reactivity, and biocompatibility.

The formation of SAMs using pyridine-terminated organothiols on gold substrates has been shown to result in highly ordered and densely packed monolayers. nih.gov The quality and structure of these monolayers can be influenced by various factors, including the solvent used during the assembly process. For instance, the use of ethanol (B145695) as a solvent can sometimes lead to gold corrosion, whereas acetonitrile (B52724) or a mixture of potassium hydroxide (B78521) and ethanol can produce well-ordered SAMs. nih.gov

The presence of the bromine atom in this compound is expected to introduce additional functionalities to the SAM. The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence the packing and stability of the monolayer. Furthermore, the electronic properties of the pyridine ring are altered by the presence of the bromine substituent, which can in turn affect the surface potential and reactivity of the SAM.

The surface properties of SAMs are often characterized by techniques such as X-ray photoelectron spectroscopy (XPS) to determine the chemical composition and contact angle measurements to assess the wettability. For pyridine-functionalized surfaces, the advancing water contact angles are typically in the range that indicates a moderately hydrophilic to hydrophobic character, depending on the specific molecular structure and packing. kombyonyx.com

The table below summarizes key findings from research on pyridine-terminated thiol SAMs, which can be considered analogous to the expected behavior of this compound.

| Parameter | Finding | Reference |

| Monolayer Formation | Pyridine-terminated organothiols form highly ordered and densely packed SAMs on Au(111) substrates. | nih.govresearchgate.net |